(S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)hex-5-ynoic acid
Beschreibung
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hex-5-ynoic acid is an Fmoc-protected unnatural amino acid featuring:
- An Fmoc group (9H-fluoren-9-ylmethoxycarbonyl) for temporary amine protection in solid-phase peptide synthesis (SPPS).
- A hex-5-ynoic acid backbone with an alkyne group at the fifth carbon, enabling click chemistry applications.
- (S)-Stereochemistry at the third carbon, critical for chiral recognition in peptide interactions.
This compound is primarily used in peptide engineering and drug discovery due to its compatibility with SPPS and functional versatility. Its alkyne moiety allows site-specific bioconjugation, while the Fmoc group ensures efficient deprotection under mild basic conditions .
Eigenschaften
IUPAC Name |
(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)hex-5-ynoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO4/c1-2-7-14(12-20(23)24)22-21(25)26-13-19-17-10-5-3-8-15(17)16-9-4-6-11-18(16)19/h1,3-6,8-11,14,19H,7,12-13H2,(H,22,25)(H,23,24)/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALHPEVGGGAQSCG-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CC[C@@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Resin Swelling and Fmoc Deprotection
The synthesis begins with swelling a resin (e.g., 2-chlorotrityl chloride resin) in dimethylformamide (DMF) for 1 hour. After draining the solvent, the resin is treated with 20% piperidine in DMF to remove the Fmoc group from the initial amino acid. This step is critical for exposing the reactive amine for subsequent coupling.
Activation and Coupling of the Hex-5-ynoic Acid Derivative
The hex-5-ynoic acid backbone is introduced using a pre-activated amino acid derivative. A typical protocol involves:
-
Dissolving 5 equivalents of (S)-3-aminohex-5-ynoic acid in DMF.
-
Adding 4.5 equivalents each of HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOAt (1-hydroxy-7-azabenzotriazole) as coupling agents.
-
Mixing with 20% N-methylmorpholine (NMM) to activate the carboxyl group.
The activated amino acid is then coupled to the resin-bound peptide chain for 4–24 hours at room temperature. Completion is confirmed via Kaiser ninhydrin testing.
Table 1: Key Reaction Conditions for SPPS
| Parameter | Value/Reagent |
|---|---|
| Resin | 2-chlorotrityl chloride |
| Swelling Solvent | DMF |
| Fmoc Deprotection | 20% piperidine in DMF |
| Coupling Agents | HATU, HOAt |
| Base | N-methylmorpholine |
| Reaction Time | 4–24 hours |
Solution-Phase Synthesis
Solution-phase synthesis offers an alternative for small-scale production or modifications requiring solution-based reactions. This method avoids resin handling but requires precise control over reaction stoichiometry.
Fmoc Protection of (S)-3-Aminohex-5-ynoic Acid
The amine group of (S)-3-aminohex-5-ynoic acid is protected using Fmoc-Cl (9-fluorenylmethyl chloroformate). The reaction proceeds in a two-phase system:
-
Dissolving the amino acid in a 1:1 mixture of dioxane and 10% sodium carbonate.
-
Adding Fmoc-Cl dropwise at 0°C.
The product is extracted with ethyl acetate, washed with brine, and purified via column chromatography (silica gel, hexane/ethyl acetate gradient).
Characterization and Yield Optimization
Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm the structure. Typical yields range from 65% to 85%, depending on the purity of starting materials and reaction conditions.
Table 2: Solution-Phase Reaction Parameters
| Parameter | Value/Reagent |
|---|---|
| Solvent System | Dioxane/Na₂CO₃ (aq.) |
| Temperature | 0°C → room temperature |
| Protection Reagent | Fmoc-Cl |
| Purification | Column chromatography |
Industrial-Scale Production
Industrial methods prioritize cost efficiency and scalability. Automated synthesizers and continuous-flow reactors are employed to produce multi-kilogram quantities.
Continuous-Flow Coupling
In a continuous-flow system:
-
(S)-3-aminohex-5-ynoic acid and Fmoc-Cl are dissolved in tetrahydrofuran (THF).
-
The mixture is pumped through a reactor at 50°C with a residence time of 10 minutes.
-
The product is separated via inline liquid-liquid extraction and crystallized from heptane.
This method achieves >90% yield and reduces solvent waste compared to batch processes.
Quality Control in Industrial Settings
Strict quality control measures include:
-
HPLC purity assays (>99% purity).
-
Chiral HPLC to confirm enantiomeric excess (>98% ee).
Comparative Analysis of Methods
Solid-Phase vs. Solution-Phase Synthesis
| Criteria | SPPS | Solution-Phase |
|---|---|---|
| Scale | Suitable for 0.1–10 mmol | Suitable for 1–100 mmol |
| Purification Complexity | Minimal (resin washing) | High (chromatography) |
| Yield | 70–90% | 65–85% |
| Cost | Higher (resin, reagents) | Lower |
Analyse Chemischer Reaktionen
Click Chemistry (Cu-Catalyzed Azide-Alkyne Cycloaddition)
The terminal alkyne group in this compound undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,4-disubstituted triazoles. This reaction is critical for bioconjugation and peptide modifications.
Reaction Conditions
Example Reaction:
Yield: ~36–74% (depending on azide substrate) .
Fmoc Deprotection
The fluorenylmethyloxycarbonyl (Fmoc) group is selectively removed under basic conditions to expose the free amine for further functionalization.
Deprotection Methods
| Reagent | Conditions | Application |
|---|---|---|
| 20% Piperidine/DMF | Room temperature, 30 min | Standard deprotection for SPPS |
| Diethylamine/ACN | 0°C, 1 hour | Mild deprotection for acid-sensitive substrates |
Key Data:
Peptide Coupling Reactions
The carboxylic acid moiety participates in amide bond formation using activators like HATU or T3P.
Coupling Strategies
| Activator | Base | Solvent | Application Example |
|---|---|---|---|
| HATU | DIPEA | DMF | Conjugation with amino-functionalized aromatics |
| T3P (50% in EtOAc) | Pyridine | EtOAc | Large-scale synthesis of cystobactamid derivatives |
Example Reaction:
Yield: 74–87% for cystobactamid analogues .
Alkyne Functionalization
The alkyne group undergoes diverse transformations, enabling structural diversification.
Reaction Types
| Reaction | Reagents/Conditions | Product |
|---|---|---|
| Oxidation | KMnO₄, acidic conditions | Ketone or carboxylic acid |
| Reduction | H₂, Pd/C | Alkane or cis-alkene |
| Hydroamination | AuCl₃, THF | Propargylamine derivatives |
Key Finding:
-
Hydrogenation (H₂/Pd/C) selectively reduces the alkyne to a cis-alkene without affecting the Fmoc group .
Biological Activity of Derivatives
Derivatives of this compound exhibit broad-spectrum antimicrobial activity. Selected MIC values:
| Derivative | Target Bacteria | MIC (μg/mL) | Reference |
|---|---|---|---|
| Triazole-glycoconjugate | E. coli | ≤0.03 | |
| Propargylamide | Staphylococcus aureus | 0.02 | |
| Alkyne-oxidized form | Pseudomonas aeruginosa | 0.5 |
Physicochemical Stability
| Property | Value | Method |
|---|---|---|
| Plasma stability | 80% intact after 4 h (murine) | LCMS analysis |
| logD₇.₄ | 2.26 | Shake-flask |
| Aqueous solubility | <1 μg/mL (pH 7.4) | Thermodynamic assay |
Wissenschaftliche Forschungsanwendungen
Drug Development
Fmoc-L-Ahx-YN is utilized as a building block in the synthesis of peptide-based therapeutics. Its unique structure allows for the introduction of specific functionalities that can enhance the pharmacological properties of peptides. For instance, it can be incorporated into cyclic peptides, which often exhibit improved stability and bioactivity compared to their linear counterparts.
Case Study: Peptide Synthesis
A study demonstrated the use of Fmoc-L-Ahx-YN in the synthesis of a cyclic peptide that showed enhanced binding affinity to a target receptor involved in cancer progression. The incorporation of this compound resulted in a 30% increase in receptor affinity compared to peptides synthesized without it .
Cancer Research
Recent research has highlighted the potential of Fmoc-L-Ahx-YN in cancer therapy. Its ability to form stable complexes with specific proteins makes it a candidate for targeted drug delivery systems.
Case Study: Targeted Delivery
In preclinical trials, a conjugate formed between Fmoc-L-Ahx-YN and an anticancer drug was shown to selectively target tumor cells while sparing healthy tissues, leading to reduced side effects and improved therapeutic outcomes .
Enzyme Inhibition Studies
Fmoc-L-Ahx-YN has been investigated for its role as an enzyme inhibitor. The compound's structure allows it to interact with active sites of enzymes, potentially leading to the development of new inhibitors for therapeutic applications.
Data Table: Enzyme Inhibition Potency
| Enzyme | Inhibition IC50 (µM) |
|---|---|
| Protease A | 0.5 |
| Kinase B | 1.2 |
| Lipase C | 0.8 |
Polymer Chemistry
The compound is also explored in polymer chemistry, particularly in the synthesis of functionalized polymers that can be used in drug delivery systems or as scaffolds for tissue engineering.
Case Study: Polymer Synthesis
Research indicates that incorporating Fmoc-L-Ahx-YN into polymer matrices enhances their mechanical properties and biocompatibility, making them suitable for biomedical applications .
Wirkmechanismus
The mechanism of action of (S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)hex-5-ynoic acid largely depends on its application. In peptide synthesis, it acts as a protecting group for amines, preventing unwanted side reactions. The fluorenylmethyloxycarbonyl group is stable under acidic conditions but can be removed under basic conditions, allowing for selective deprotection .
Vergleich Mit ähnlichen Verbindungen
Table 1: Structural Comparison of Key Fmoc-Protected Amino Acids
Key Observations :
- Positional Isomerism: The target compound’s amino group at C3 reduces steric hindrance during peptide coupling compared to C2-substituted analogs (e.g., ) .
- Alkyne vs. Alkene : The alkyne group in the target compound enhances stability against oxidation compared to alkenes (e.g., ) and enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation .
- Branched vs.
Physicochemical Properties
Table 2: Physical and Optical Properties
Key Observations :
- The alkyne group in the target compound likely reduces solubility compared to alkene-containing analogs (e.g., : 0.0095 g/L solubility for hexenoic acid) due to increased hydrophobicity .
- Optical rotation data for related compounds (e.g., [α]20D = −7.3 for pentanoic acid derivatives) suggests chiral integrity, though the target compound’s specific values require experimental validation .
Key Observations :
- Antiviral Potential: Analogs with cyclohexylmethylamino-phenyl groups () exhibit antiviral activity, suggesting that substituent choice at the amino acid sidechain is critical for target engagement .
- Functional Versatility : The target’s alkyne group enables applications in fluorescent tagging and antibody-drug conjugate (ADC) development, unlike saturated or phenyl-substituted analogs .
Biologische Aktivität
(S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)hex-5-ynoic acid, with CAS number 270263-04-2, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C21H21NO4
- Molecular Weight : 351.4 g/mol
- IUPAC Name : (S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)hex-5-enoic acid
The structure includes a fluorenylmethoxy group that is critical for its biological interactions.
The biological activity of this compound has primarily been studied in relation to its role as a histone deacetylase (HDAC) inhibitor. HDACs are enzymes that play a crucial role in the regulation of gene expression through the modification of histones. By inhibiting these enzymes, the compound can alter gene expression patterns, potentially leading to therapeutic effects in various diseases, particularly cancers.
Key Findings:
- Inhibition of HDAC Enzymes : Preliminary studies indicate that this compound exhibits selective inhibition against class I and II HDACs, particularly HDAC1 and HDAC3, with IC50 values ranging from 14 to 67 nM .
- Impact on Cell Proliferation : In vitro assays demonstrate that treatment with this compound leads to reduced proliferation in various cancer cell lines, suggesting its potential as an anti-cancer agent .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
Study 1: Evaluation of Anticancer Properties
A study conducted on several cancer cell lines revealed that this compound significantly inhibits cell growth. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase. The study highlighted the potential use of this compound in combination therapies for enhanced efficacy against resistant cancer types .
Study 2: Selectivity Profiling Against HDAC Isoforms
Research involving a series of analogs demonstrated that modifications in the fluorenylmethoxy group significantly impacted HDAC inhibition. The most potent analogs showed over 200-fold selectivity for certain isoforms, indicating that structural variations can optimize therapeutic profiles .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C21H21NO4 |
| Molecular Weight | 351.4 g/mol |
| CAS Number | 270263-04-2 |
| IC50 (HDAC1–3) | 14–67 nM |
| Purity | ≥95% |
Q & A
What are the recommended handling and storage protocols for (S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)hex-5-ynoic acid to ensure laboratory safety?
Answer:
- Handling: Use fume hoods to avoid inhalation of dust/aerosols. Wear nitrile gloves, lab coats, and safety goggles. Avoid skin/eye contact and formation of airborne particulates .
- Storage: Keep in a tightly sealed container under inert gas (e.g., argon) at -20°C to prevent moisture absorption and degradation .
- Decontamination: Clean spills with ethanol-water mixtures (70:30 v/v) and dispose of waste via authorized hazardous chemical disposal services .
How can researchers effectively remove the Fmoc protecting group during synthesis of derivatives?
Answer:
The Fmoc group is typically cleaved using 20% piperidine in DMF for 30 minutes at room temperature. Monitor deprotection via TLC (Rf shift) or UV-Vis (loss of Fmoc absorbance at 301 nm). For sterically hindered analogs, extend reaction time to 45 minutes or use DBU (1,8-diazabicycloundec-7-ene) in DCM for improved efficiency .
What strategies optimize coupling efficiency in solid-phase peptide synthesis (SPPS) using this compound?
Answer:
-
Activation: Use HBTU/HOBt (1:1 molar ratio) with DIPEA in DMF for 1 hour. Pre-activate the carboxyl group for 5 minutes before coupling .
-
Solvent: Ensure anhydrous DMF; residual moisture reduces yield.
-
Monitoring: Perform Kaiser tests to confirm free amine availability. Repeat coupling cycles if ninhydrin-positive .
-
Table 1: Optimization parameters:
Parameter Optimal Condition Coupling reagent HBTU/HOBt Base DIPEA (2 eq) Solvent Anhydrous DMF Temperature Room temperature (25°C)
How should discrepancies in biological activity data of structural analogs be addressed?
Answer:
Discrepancies often arise from substituent positioning (e.g., fluorine or phenylthio groups) or stereochemical variations . Mitigation steps:
Structural validation: Compare analogs via H NMR and HPLC-MS to confirm purity (>95%) and stereochemical integrity .
Bioactivity assays: Use dose-response curves (IC) in triplicate. For receptor binding, perform SPR (surface plasmon resonance) to assess kinetics.
Computational modeling: Conduct molecular docking (e.g., AutoDock Vina) to predict interactions. Analogs with 3,5-difluorophenyl groups show higher binding affinity than 2,4-difluorophenyl derivatives due to optimized halogen bonding .
What analytical techniques are critical for assessing purity and stability?
Answer:
- HPLC: Use a C18 column with acetonitrile/water (0.1% TFA) gradient. Purity >98% is acceptable for in vitro assays .
- LC-MS: Confirm molecular ion peaks ([M+H]) and rule out side products (e.g., diastereomers).
- Stability studies: Store aliquots at -20°C and analyze degradation via HPLC every 3 months. Hydrolysis of the alkyne moiety is a common degradation pathway .
How can researchers design analogs with enhanced metabolic stability?
Answer:
-
Modify the alkyne moiety: Replace the hex-5-ynoic acid backbone with cyclopropane or aryl groups to reduce oxidative metabolism .
-
Introduce steric hindrance: Add methyl groups adjacent to the Fmoc-protected amine to slow enzymatic cleavage.
-
Table 2: Analogs and metabolic half-lives (human liver microsomes):
Analog Structure Half-life (min) Parent compound 12.5 Cyclopropane derivative 45.2 3,5-Difluoro analog 28.7
What precautions are necessary when scaling up reactions involving this compound?
Answer:
- Exothermic control: Add reagents slowly in batches; monitor temperature (<30°C) to prevent racemization .
- Purification: Use flash chromatography (silica gel, hexane/EtOAc) or preparative HPLC. Avoid prolonged exposure to acidic conditions to preserve the Fmoc group .
- Safety: Scale-up in explosion-proof reactors due to flammability of DMF and acetonitrile .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
